

# 4-chloroindole-3-carbaldehyde CAS number and molecular weight

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## Compound of Interest

Compound Name: 4-CHLOROINDOLE-3-CARBALDEHYDE

Cat. No.: B113138

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## An In-depth Technical Guide to 4-chloroindole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-chloroindole-3-carbaldehyde**, a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its fundamental physicochemical properties, a representative synthetic protocol, and insights into its biological relevance and spectroscopic characterization.

## Core Physicochemical Properties

**4-chloroindole-3-carbaldehyde** is a solid compound at room temperature. Its key identifiers and molecular properties are summarized below for easy reference.

Property	Value	Source(s)
CAS Number	876-72-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> CINO	
Molecular Weight	179.61 g/mol	<a href="#">[1]</a>
IUPAC Name	4-chloro-1H-indole-3-carbaldehyde	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[1]</a>
Purity	Typically ≥90%	<a href="#">[1]</a>
Storage Temperature	Refrigerator	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of **4-chloroindole-3-carbaldehyde** is most commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#) This reaction utilizes a Vilsmeier reagent, typically generated *in situ* from phosphorus oxychloride (POCl<sub>3</sub>) and a substituted amide like N,N-dimethylformamide (DMF).[\[4\]](#)[\[5\]](#)

## Representative Synthesis Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of similar indole scaffolds.[\[4\]](#)[\[6\]](#)

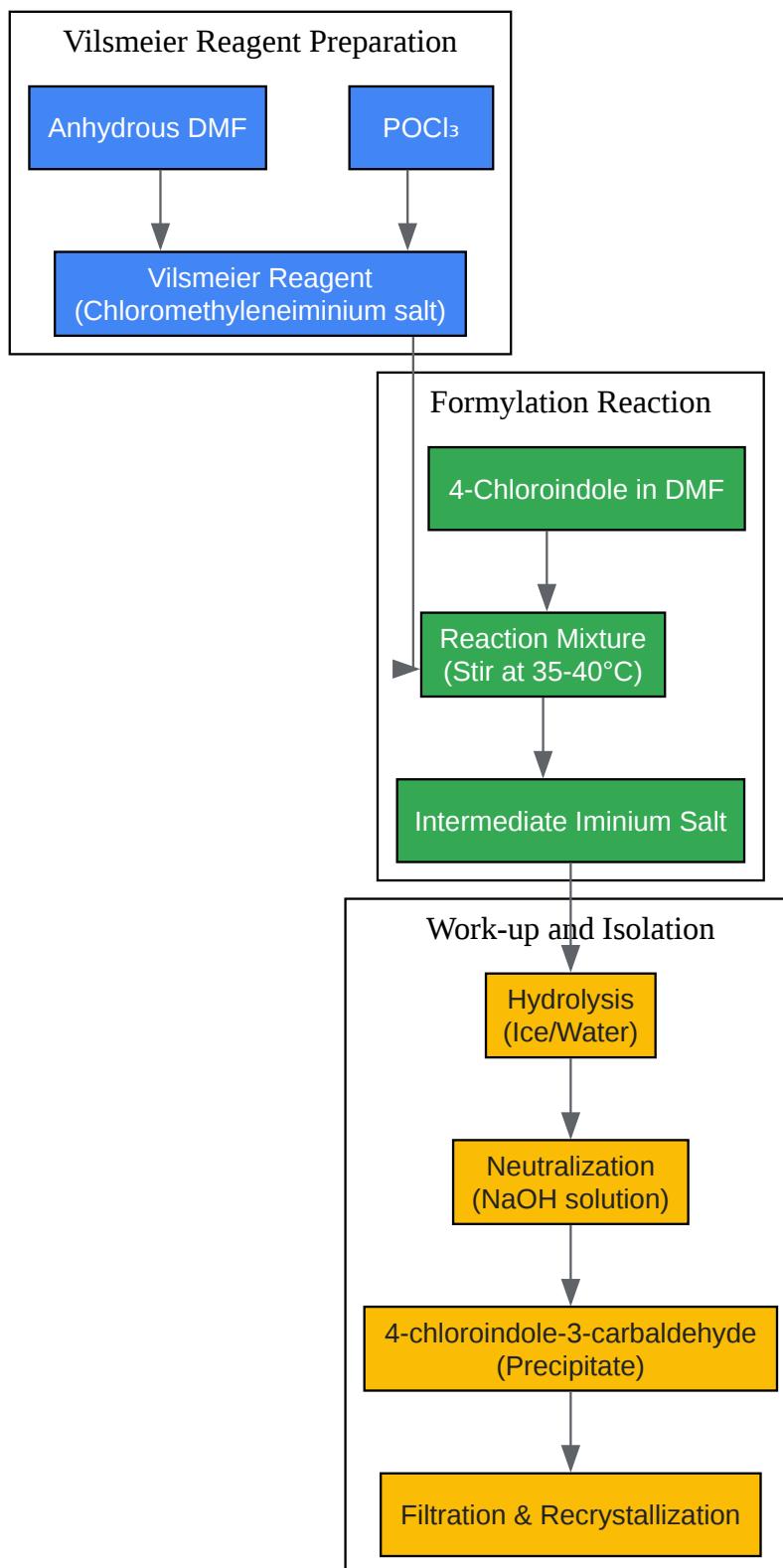
### Materials:

- 4-chloroindole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl<sub>3</sub>), freshly distilled
- Ice

- Sodium hydroxide (NaOH) solution
- Water

**Procedure:**

- **Vilsmeier Reagent Preparation:** In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool anhydrous DMF in an ice-salt bath. Add phosphorus oxychloride dropwise with constant stirring, maintaining the temperature below 10°C. Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure the formation of the Vilsmeier reagent (a chloromethyleneiminium salt).
- **Addition of 4-chloroindole:** Dissolve 4-chloroindole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the reaction temperature below 10°C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 35-40°C. Stir the mixture for 1-2 hours. The progression of the reaction is often indicated by a change in the color and consistency of the mixture.
- **Work-up:** Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of crushed ice and water. This will hydrolyze the intermediate iminium salt.
- **Neutralization and Precipitation:** Basify the aqueous solution by the slow addition of a cold sodium hydroxide solution until the **4-chloroindole-3-carbaldehyde** precipitates out.
- **Isolation and Purification:** Collect the solid precipitate by filtration. Wash the crude product thoroughly with water to remove any inorganic impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.



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Caption: Experimental workflow for the synthesis of **4-chloroindole-3-carbaldehyde**.

## Spectroscopic Characterization

The structure of **4-chloroindole-3-carbaldehyde** and its derivatives is typically confirmed using a suite of spectroscopic techniques. Studies on similar haloindole carboxaldehydes have utilized the following methods for structural elucidation:[7][8]

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms. Aromatic protons typically appear in the range of  $\delta$  6.8-7.5 ppm.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
- FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, with characteristic peaks for N-H stretching, aromatic C-H stretching, and the C=O stretch of the aldehyde.
- UV-Vis (Ultraviolet-Visible Spectroscopy): To analyze the electronic transitions within the molecule.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

## Biological Activity and Relevance

Indole-3-carboxaldehyde and its derivatives are recognized as important scaffolds in drug discovery, exhibiting a wide array of biological activities.[9][10] These activities include anti-inflammatory, anti-cancer, anti-bacterial, and antifungal properties.[9][11] The introduction of a halogen, such as chlorine, at the 4-position of the indole ring can significantly modulate the compound's electronic properties and biological activity.

In the context of natural product biosynthesis, indole-3-carbaldehyde derivatives have been identified in plants like *Arabidopsis thaliana*.[12][13] They are synthesized from tryptophan via intermediates such as indole-3-acetonitrile (IAN). The enzyme CYP71B6 has been shown to convert IAN into indole-3-carbaldehyde.[12][13] This pathway is part of the plant's defense mechanism against pathogens.



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Caption: Biosynthetic pathway of indole-3-carbaldehyde in Arabidopsis.

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